Cas no 880482-05-3 (7-Azaspiro[4.5]decane, 2-(1,2,4-oxadiazol-5-yl)-)
7-Azaspiro[4.5]decane, 2-(1,2,4-oxadiazol-5-yl)- Chemical and Physical Properties
Names and Identifiers
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- 7-Azaspiro[4.5]decane, 2-(1,2,4-oxadiazol-5-yl)-
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- Inchi: 1S/C11H17N3O/c1-3-11(7-12-5-1)4-2-9(6-11)10-13-8-14-15-10/h8-9,12H,1-7H2
- InChI Key: MQSBSZXAXPZTII-UHFFFAOYSA-N
- SMILES: C1C2(CCCNC2)CCC1C1ON=CN=1
7-Azaspiro[4.5]decane, 2-(1,2,4-oxadiazol-5-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9476750-1.0g |
2-(1,2,4-oxadiazol-5-yl)-7-azaspiro[4.5]decane |
880482-05-3 | 95% | 1.0g |
$0.0 | 2022-12-09 |
7-Azaspiro[4.5]decane, 2-(1,2,4-oxadiazol-5-yl)- Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 7-Azaspiro[4.5]decane, 2-(1,2,4-oxadiazol-5-yl)-
7-Azaspiro[4.5]decane, 2-(1,2,4-oxadiazol-5-yl)-: A Comprehensive Overview
The compound 7-Azaspiro[4.5]decane, 2-(1,2,4-oxadiazol-5-yl)- (CAS No: 880482-05-3) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the spirocyclic class of molecules, which are characterized by two rings sharing a single atom. The presence of the 1,2,4-oxadiazole ring as a substituent adds complexity to its structure and potentially enhances its functional properties.
Recent studies have highlighted the potential of 7-Azaspiro[4.5]decane derivatives in drug discovery and development. The spirocyclic framework provides a rigid structure that can be advantageous in achieving desired pharmacokinetic profiles. Moreover, the 1,2,4-oxadiazole moiety is known for its ability to act as a bioisostere of carboxylic acids or other functional groups, making it a valuable component in medicinal chemistry.
One of the most intriguing aspects of this compound is its synthetic versatility. Researchers have employed various strategies to synthesize 7-Azaspiro[4.5]decane derivatives, including cycloaddition reactions and ring-closing metathesis. These methods not only allow for the construction of the spirocyclic core but also enable the introduction of diverse substituents at strategic positions on the molecule.
From a pharmacological standpoint, 7-Azaspiro[4.5]decane has shown promise in several therapeutic areas. For instance, studies have demonstrated its potential as an anti-inflammatory agent by modulating key inflammatory pathways. Additionally, its ability to inhibit certain enzymes associated with neurodegenerative diseases has positioned it as a candidate for further exploration in this domain.
The incorporation of the 1,2,4-oxadiazole ring into the structure of 7-Azaspiro[4.5]decane introduces electron-withdrawing effects that can influence the compound's reactivity and selectivity. This feature is particularly beneficial in designing molecules with enhanced bioavailability and reduced toxicity profiles.
Looking ahead, ongoing research is focused on optimizing the synthesis of 7-Azaspiro[4.5]decane derivatives to improve their stability and scalability for large-scale production. Furthermore, efforts are being made to explore its potential applications in areas such as cancer therapy and infectious disease treatment.
In conclusion, 7-Azaspiro[4.5]decane, 2-(1,2,4-oxadiazol-5-yl)- (CAS No: 880482-05-3) represents a fascinating example of how structural complexity can lead to functional diversity in organic compounds. Its unique properties and synthetic flexibility make it a valuable tool for advancing chemical research and drug development.
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